Propyl carbamate
CAS No.: 627-12-3
Cat. No.: VC21107082
Molecular Formula: C4H9NO2
Molecular Weight: 103.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 627-12-3 |
---|---|
Molecular Formula | C4H9NO2 |
Molecular Weight | 103.12 g/mol |
IUPAC Name | propyl carbamate |
Standard InChI | InChI=1S/C4H9NO2/c1-2-3-7-4(5)6/h2-3H2,1H3,(H2,5,6) |
Standard InChI Key | YNTOKMNHRPSGFU-UHFFFAOYSA-N |
SMILES | CCCOC(=O)N |
Canonical SMILES | CCCOC(=O)N |
Boiling Point | 196.0 °C 196 °C |
Colorform | PRISMS |
Melting Point | 60.0 °C 60 °C |
Introduction
Chemical Identity and Structure
Propyl carbamate, also known as carbamic acid propyl ester, is a simple carbamate compound with a propyl group attached to the oxygen of the carbamate moiety. Its structure consists of a carbonyl group bonded to both an amino group and an oxygen atom, which connects to the propyl chain.
Basic Identification
The compound is identified by the following parameters:
Parameter | Value |
---|---|
Common Name | Propyl carbamate |
CAS Number | 627-12-3 |
Molecular Formula | C4H9NO2 |
Molecular Weight | 103.12000 g/mol |
Exact Mass | 103.06300 |
Synonyms | Carbamic acid propyl ester |
The molecular structure features a carbamate group (NH2COO-) linked to a propyl chain (C3H7), creating a relatively simple yet functionally important organic molecule .
Classification
Propyl carbamate belongs to the broader class of carbamate compounds, which are derivatives of carbamic acid. Carbamates generally contain the functional group -NH(CO)O- and are known for their varied applications in agriculture, pharmaceuticals, and materials science. Propyl carbamate specifically belongs to the N-unsubstituted carbamates, meaning it has a primary amine group (-NH2) attached to the carbonyl carbon .
Physical and Chemical Properties
Understanding the physical and chemical properties of propyl carbamate is essential for predicting its behavior in different environments and applications.
Physical Properties
Propyl carbamate exhibits the following physical characteristics:
Property | Value |
---|---|
Physical State | Solid at room temperature |
Density | 1.013 g/cm³ |
Melting Point | 61-63°C |
Boiling Point | 92-93°C at 12 mmHg |
Flash Point | 95.6°C |
Refractive Index | 1.422 |
PSA (Polar Surface Area) | 52.32000 |
LogP | 1.19200 |
These properties indicate that propyl carbamate is a relatively stable compound with moderate polarity and lipophilicity, as suggested by its LogP value of approximately 1.19 .
Chemical Properties
The chemical behavior of propyl carbamate is largely determined by its functional groups:
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The carbamate group (-NHCOO-) is moderately reactive and can undergo hydrolysis under acidic or basic conditions.
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The primary amine portion can participate in various reactions typical of amines, including nucleophilic substitutions.
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The ester linkage makes it susceptible to nucleophilic attack, potentially leading to decarboxylation under certain conditions.
The compound's moderate reactivity enables it to participate in various chemical transformations while maintaining stability under standard conditions .
Biological Activity and Research Findings
Research on propyl carbamate has focused primarily on its biological effects, particularly in microorganisms.
Effects on Microbial Growth and Respiration
Significant research has examined propyl carbamate's impact on bacterial systems, particularly Escherichia coli:
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Growth inhibition: Studies have demonstrated that propyl carbamate can inhibit the growth of E. coli at specific concentrations.
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Oxygen consumption: At concentrations sufficient to completely halt bacterial growth, propyl carbamate reduces oxygen consumption by bacterial protoplasm to approximately 50% of normal rates.
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Multiple growth parameters: The inhibitory effects have been measured through various methods, including viable cell count, optical density, oxygen consumption rate, and ammonia depletion in the culture medium .
These findings suggest that propyl carbamate interferes with cellular metabolism in a way that affects both growth and respiration, potentially by disrupting key metabolic pathways or cellular energy production.
Age-Dependent Sensitivity
An interesting observation from research is that cells from older bacterial cultures show different sensitivity to inhibition compared to younger cultures:
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Oxygen consumption in cells from old cultures is less affected by inhibitory compounds.
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"Old" cells generally exhibit lower baseline oxygen consumption rates compared to "young" cells .
This age-dependent difference in sensitivity suggests that cellular metabolism and defense mechanisms against chemical stressors may change throughout the growth cycle of bacterial populations.
Toxicological Properties
Understanding the toxicological profile of propyl carbamate is crucial for assessing its safety and potential applications.
Structure-Toxicity Relationship
While specific toxicological data for propyl carbamate is limited, insights can be drawn from structure-activity relationships established for carbamate compounds:
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Carbamate toxicity is often related to their ability to inhibit acetylcholinesterase (AChE), an essential enzyme in neural transmission.
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The most toxic carbamates typically contain both a carbamate group and a quaternary ammonium salt, a structural feature that propyl carbamate lacks.
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Simple carbamates like propyl carbamate generally exhibit lower toxicity compared to more complex derivatives containing quaternary ammonium groups .
Based on these structure-activity relationships, propyl carbamate would be expected to show moderate toxicity compared to more complex carbamate compounds used as pesticides or potential chemical warfare agents.
Hazard Classification
According to available safety data, propyl carbamate carries the following hazard classifications:
Hazard Code | Risk Phrases | Safety Phrases |
---|---|---|
Xn (Harmful) | 22-36/37/38 (Harmful if swallowed; Irritating to eyes, respiratory system, and skin) | 26-36 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice; Wear suitable protective clothing) |
This classification indicates that propyl carbamate should be handled with appropriate safety precautions to minimize exposure, particularly through ingestion or contact with eyes, respiratory system, or skin .
Comparison with Related Compounds
Understanding how propyl carbamate compares with related carbamate compounds provides valuable context for assessing its properties and potential applications.
Structural Analogues
When comparing propyl carbamate to related compounds, several structural differences become significant:
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Alkyl chain length: Compared to methyl or ethyl carbamates, the propyl group in propyl carbamate confers increased lipophilicity and potentially altered biological activity.
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N-substitution: Unlike N-methylcarbamates or N,N-dimethylcarbamates used in pesticides, propyl carbamate has an unsubstituted amino group, which generally correlates with lower toxicity.
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Complex functional groups: Propyl carbamate lacks the quaternary ammonium groups found in highly toxic carbamates used as potential chemical warfare agents .
These structural differences significantly influence the compound's reactivity, biological activity, and toxicity profile.
Propamocarb Comparison
It's important to distinguish propyl carbamate from propamocarb hydrochloride, which is sometimes confused due to nomenclature similarity:
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Propamocarb hydrochloride (propyl (3-dimethylaminopropyl)carbamate monohydrochloride) is a complex fungicide with a dimethylamino group.
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Unlike simple propyl carbamate, propamocarb hydrochloride has established agricultural applications and a well-documented toxicological profile.
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Propamocarb has undergone extensive regulatory review for use on various crops, while propyl carbamate has more limited documentation regarding practical applications .
This distinction is crucial for researchers and regulatory bodies to avoid confusion between these chemically distinct compounds.
Analytical Methods
For proper identification and quantification of propyl carbamate, various analytical methods have been developed.
Identification Techniques
Propyl carbamate can be identified and characterized using several analytical techniques:
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Chromatographic methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used for separation and identification.
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Spectroscopic methods: Infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) provide structural confirmation.
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Physical property measurements: Melting point determination, refractive index measurement, and density analysis can provide supporting evidence for identification .
These complementary analytical approaches allow for reliable identification and characterization of propyl carbamate in various matrices.
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